

Armeniaspirol C chemical structure and properties.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Armeniaspirol C

Cat. No.: B15602360

[Get Quote](#)

Armeniaspirol C: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Armeniaspirol C is a member of the armeniaspirols, a class of potent antibiotics isolated from the bacterium *Streptomyces armeniacus*.^[1] These natural products exhibit significant activity against a range of Gram-positive pathogens, including multidrug-resistant strains such as methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant *Enterococcus faecium* (VRE).^[1] The unique chemical scaffold and novel mechanism of action of armeniaspirols make them promising candidates for the development of new antibacterial agents. This guide provides an in-depth overview of the chemical structure, properties, and biological activities of **Armeniaspirol C**, along with detailed experimental protocols.

Chemical Structure and Properties

Armeniaspirol C possesses a distinctive and complex spiro[4.4]non-8-ene core structure.^[1] Its systematic IUPAC name is (2R)-3',4'-dichloro-6-hydroxy-1'-methyl-7-[(4S)-4-methylhexyl]spiro[1-benzofuran-2,5'-pyrrole]-2',3-dione. The key structural features include a chlorinated pyrrole ring fused to a benzofuranone moiety via a spirocyclic center.

Physicochemical Properties of Armeniaspirol C

Property	Value	Reference
Molecular Formula	C ₁₉ H ₂₁ Cl ₂ NO ₄	--INVALID-LINK--
Molecular Weight	398.28 g/mol	--INVALID-LINK--
CAS Number	1206881-49-3	--INVALID-LINK--
Appearance	White to off-white solid	Inferred from related compounds
Solubility	Soluble in methanol, DMSO	Inferred from experimental protocols

Spectroscopic Data of Armeniaspirol C

The structural elucidation of **Armeniaspirol C** was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

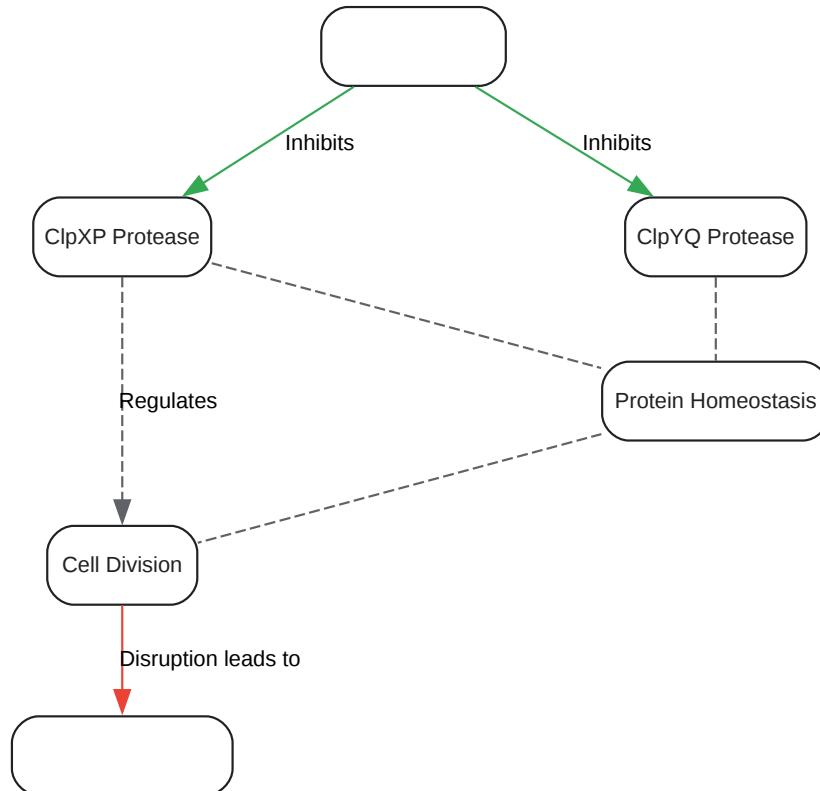
¹H NMR (600 MHz, CDCl₃) δ (ppm): 7.15 (d, J=8.4 Hz, 1H), 6.72 (d, J=8.4 Hz, 1H), 5.75 (s, 1H), 3.16 (s, 3H), 2.62 (t, J=7.7 Hz, 2H), 1.58 (m, 1H), 1.51 (m, 2H), 1.29 (m, 2H), 1.18 (m, 2H), 0.87 (d, J=6.6 Hz, 3H), 0.85 (t, J=7.3 Hz, 3H).

¹³C NMR (150 MHz, CDCl₃) δ (ppm): 189.9, 171.8, 164.8, 162.7, 137.9, 129.5, 124.0, 117.8, 115.3, 112.9, 97.4, 43.8, 38.9, 33.7, 31.8, 29.2, 28.6, 22.6, 19.2, 14.1.

High-Resolution Mass Spectrometry (HR-ESI-MS): m/z calculated for C₁₉H₂₁Cl₂NO₄ [M+H]⁺: 398.0866, found: 398.0865.

Biological Activity and Mechanism of Action

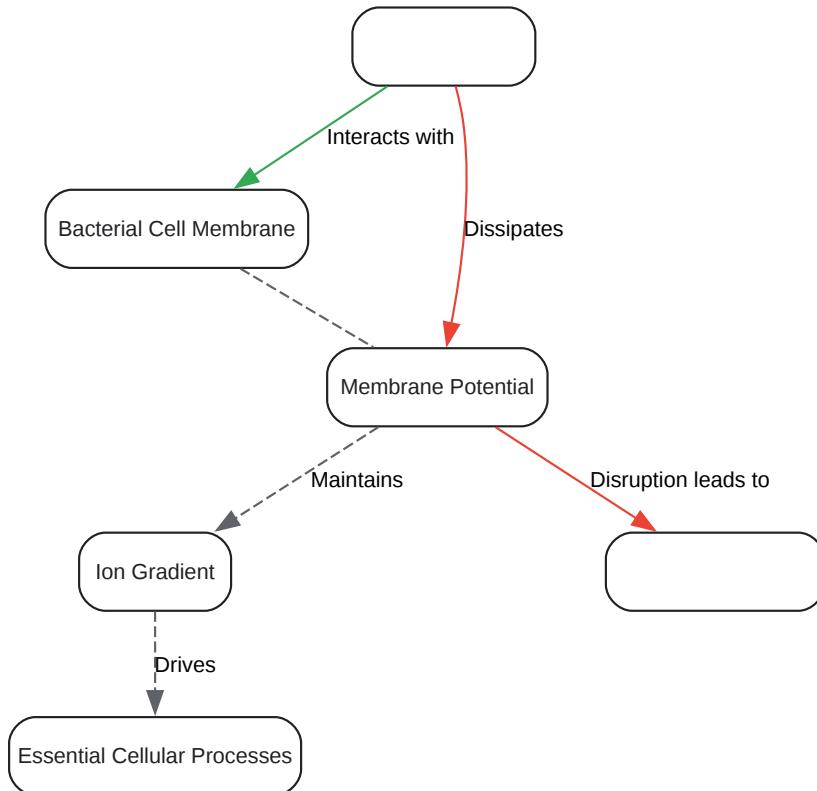
Armeniaspirol C demonstrates potent antibacterial activity primarily against Gram-positive bacteria. Its mechanism of action is multifaceted, involving the inhibition of essential cellular processes and disruption of the bacterial cell membrane.


Antibacterial Spectrum

The minimum inhibitory concentrations (MICs) of **Armeniaspirol C** have been determined against various bacterial strains, highlighting its efficacy.

Bacterial Strain	MIC (µg/mL)	Reference
Staphylococcus aureus ATCC 29213	1	--INVALID-LINK--
Staphylococcus aureus (MRSA)	1	--INVALID-LINK--
Enterococcus faecium (VRE)	2	--INVALID-LINK--
Bacillus subtilis ATCC 6633	0.5	--INVALID-LINK--

Mechanism of Action: Inhibition of ClpXP and ClpYQ Proteases


A primary molecular target of armeniaspirols is the ATP-dependent caseinolytic protease (Clp) system, specifically the ClpXP and ClpYQ proteases.^[2] These proteases are crucial for bacterial protein homeostasis and cell division. By inhibiting ClpXP and ClpYQ, **Armeniaspirol C** disrupts these vital processes, leading to cell death.

[Click to download full resolution via product page](#)

Inhibition of ClpXP/YQ Proteases by **Armeniасpirol C**

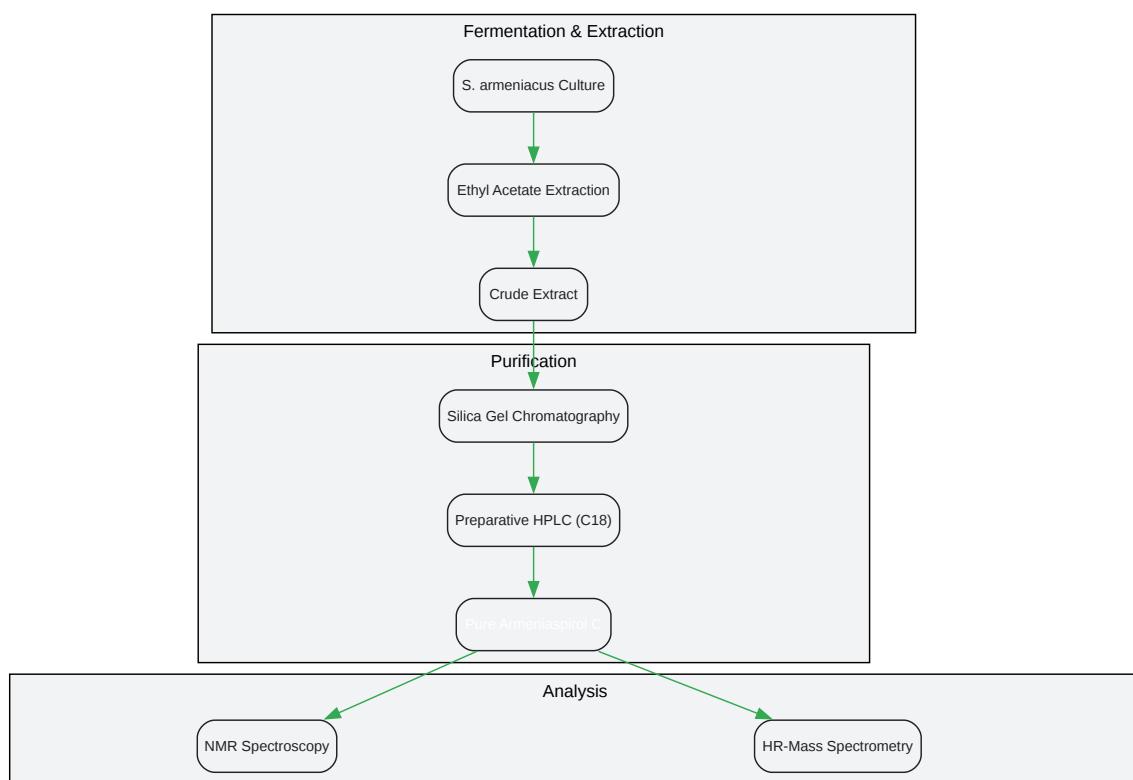
Mechanism of Action: Disruption of Bacterial Membrane Potential

In addition to targeting intracellular proteases, armeniасpirols have been shown to disrupt the bacterial cell membrane potential.^[3] This dual mechanism of action contributes to their potent bactericidal activity.

[Click to download full resolution via product page](#)

Disruption of Membrane Potential by **Armeniaspirol C**

Experimental Protocols


Isolation and Purification of **Armeniaspirol C**

Source: *Streptomyces armeniacus* DSM19369[1]

Protocol:

- Fermentation: *S. armeniacus* is cultured in a suitable production medium (e.g., M2 medium supplemented with malt extract) at 28 °C for 7 days with shaking.
- Extraction: The culture broth is extracted with an equal volume of ethyl acetate. The organic phase is collected and evaporated to dryness under reduced pressure.

- Chromatographic Separation:
 - The crude extract is subjected to column chromatography on silica gel using a gradient of n-hexane and ethyl acetate.
 - Fractions containing armeniaspirols are identified by thin-layer chromatography (TLC) and pooled.
 - Further purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column with a mobile phase of acetonitrile and water.
- Compound Identification: The purified **Armeniaspirol C** is identified by NMR and HR-MS analysis.

[Click to download full resolution via product page](#)

Workflow for **Armeniaspirol C** Isolation

Determination of Minimum Inhibitory Concentration (MIC)

Protocol:

- Preparation of Inoculum: A bacterial suspension is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5×10^5 CFU/mL.
- Serial Dilution: **Armeniaspirol C** is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
- Inoculation: Each well is inoculated with the bacterial suspension.
- Incubation: The plate is incubated at 37 °C for 18-24 hours.
- Determination of MIC: The MIC is determined as the lowest concentration of **Armeniaspirol C** that completely inhibits visible bacterial growth.

ClpXP Protease Inhibition Assay

Protocol:

- Reaction Mixture: A reaction mixture is prepared containing purified ClpX and ClpP proteins, a fluorescently labeled peptide substrate (e.g., GFP-SsrA), and an ATP regeneration system in a suitable buffer.
- Inhibitor Addition: **Armeniaspirol C** is added to the reaction mixture at various concentrations.
- Initiation of Reaction: The reaction is initiated by the addition of ATP.
- Measurement: The decrease in fluorescence, corresponding to the degradation of the substrate, is monitored over time using a fluorescence plate reader.
- Data Analysis: The rate of substrate degradation is calculated, and the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined.

Conclusion

Armeniaspirol C represents a promising new class of antibiotics with a unique chemical structure and a dual mechanism of action that includes the inhibition of essential bacterial proteases and the disruption of the cell membrane potential. Its potent activity against multidrug-resistant Gram-positive pathogens underscores its potential for further development as a therapeutic agent. The detailed chemical and biological data, along with the experimental protocols provided in this guide, offer a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery. Further investigation into the structure-activity relationships and optimization of the armeniaspirol scaffold may lead to the development of next-generation antibiotics to combat the growing threat of antimicrobial resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isolation and structural elucidation of armeniaspirols A-C: potent antibiotics against gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Armeniaspirols inhibit the AAA+ proteases ClpXP and ClpYQ leading to cell division arrest in Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis and mechanism of action of the antibiotic armeniaspirol A - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04290D [pubs.rsc.org]
- To cite this document: BenchChem. [Armeniaspirol C chemical structure and properties.]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15602360#armeniaspirol-c-chemical-structure-and-properties\]](https://www.benchchem.com/product/b15602360#armeniaspirol-c-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com